9-Acetyl Apoquinidine Methyl Ether

Chiral chromatography Pharmacophore modeling ADME prediction

9-Acetyl Apoquinidine Methyl Ether (CAS 139239-49-9, molecular formula C₂₂H₂₆N₂O₃, molecular weight 366.45 g/mol) is a fully synthetic derivative of the Cinchona alkaloid quinidine, classified as a chiral reagent and analytical reference standard. Its IUPAC name, (9S)-3,10-didehydro-10,11-dihydro-6′-methoxycinchonan-9-ol acetate, encodes three critical structural deviations from the parent alkaloid: (i) C-9 O-acetylation of the carbinol, (ii) 3,10-didehydro-10,11-dihydro modification of the quinuclidine ring (the ‘apo’ rearrangement), and (iii) retention of the 6′-methoxyquinoline motif.

Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
Cat. No. B7825921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Acetyl Apoquinidine Methyl Ether
Molecular FormulaC22H26N2O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C
InChIInChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,16,21-22H,8,10-11,13H2,1-3H3/b15-4+/t16?,21-,22+/m1/s1
InChIKeyUVUZUZKZOWNTJI-BTCOUWEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Acetyl Apoquinidine Methyl Ether – A Structurally Differentiated Cinchona Alkaloid Reference Standard for Chiral and Pharmacological Research


9-Acetyl Apoquinidine Methyl Ether (CAS 139239-49-9, molecular formula C₂₂H₂₆N₂O₃, molecular weight 366.45 g/mol) is a fully synthetic derivative of the Cinchona alkaloid quinidine, classified as a chiral reagent and analytical reference standard . Its IUPAC name, (9S)-3,10-didehydro-10,11-dihydro-6′-methoxycinchonan-9-ol acetate, encodes three critical structural deviations from the parent alkaloid: (i) C-9 O-acetylation of the carbinol, (ii) 3,10-didehydro-10,11-dihydro modification of the quinuclidine ring (the ‘apo’ rearrangement), and (iii) retention of the 6′-methoxyquinoline motif [1]. The compound is supplied as a pale yellow solid with a reported melting range of 102–107 °C (lit.) and solubility in dichloromethane, ethyl acetate, and methanol . Originally referenced in the synthetic chemistry program of Carroll et al. (J. Chem. Soc. Perkin Trans. 1, 1991), it is catalogued by Toronto Research Chemicals (TRC-A168410) for laboratory use only [2].

Why Generic Quinidine or Simple 9-Epimers Cannot Substitute for 9-Acetyl Apoquinidine Methyl Ether in Structure-Activity Studies


Substituting 9-Acetyl Apoquinidine Methyl Ether with unmodified quinidine, hydroquinidine, or simple 9-epiquinidine introduces three orthogonal confounds that undermine experimental reproducibility in chiral chromatography, pharmacology, and reference standard applications. First, the C-9 acetate eliminates the sole hydrogen bond donor present in quinidine (HBD count = 0 vs. 1 for quinidine), fundamentally altering both chromatographic retention on polysaccharide-based chiral stationary phases and target-binding pharmacophore profiles [1][2]. Second, the 3,10-didehydro-10,11-dihydro (‘apo’) rearrangement modifies the conformational equilibrium of the quinuclidine ring relative to quinidine’s vinyl-bearing system, which directly impacts enantioselectivity when used as a chiral ligand or organocatalyst [3]. Third, the (9S) absolute configuration places this compound in the stereochemical class of 9-epi alkaloids—compounds demonstrated by Karle et al. (1992) and Gorka et al. (2013) to exhibit >100-fold reduction in cytostatic antimalarial potency against chloroquine-sensitive P. falciparum relative to the natural (9R) configuration [4][5]. Consequently, any experimental protocol requiring a chemically defined, non-natural cinchona alkaloid reference cannot interchange these compounds without losing stereochemical and physicochemical fidelity.

Quantitative Differentiation Evidence for 9-Acetyl Apoquinidine Methyl Ether Relative to In-Class Comparators


Hydrogen Bond Donor Elimination via C-9 Acetylation Reduces HBD Count from 1 to 0 Compared to Quinidine

9-Acetyl Apoquinidine Methyl Ether possesses zero hydrogen bond donor (HBD) groups, whereas its parent alkaloid quinidine has exactly one HBD (the C-9 hydroxyl proton). This difference is computationally verified: PubChem reports HBD count = 0 for the target compound [1] and HBD count = 1 for quinidine (CID 441074) [2]. The absence of HBD capacity eliminates a primary hydrogen bond interaction site, directly affecting retention behaviour on chiral stationary phases (e.g., amylose- or cellulose-based CSPs) and predicted membrane permeability.

Chiral chromatography Pharmacophore modeling ADME prediction

Increased Lipophilicity (XLogP3 = 2.8) Versus Quinidine (XLogP3 ≈ 2.6) Driven by O-Acetylation

The computed octanol-water partition coefficient for 9-Acetyl Apoquinidine Methyl Ether is XLogP3-AA = 2.8 [1], compared with a reported XLogP3 of approximately 2.6–2.9 for quinidine [2]. While the difference is modest (+0.2 log units), it represents a measurable shift attributable to replacement of the polar C-9 hydroxyl (–OH) with a more lipophilic acetate ester (–OAc). This shift is corroborated by the higher topological polar surface area of 51.7 Ų for the target [1] compared to approximately 45.6 Ų for quinidine, reflecting the added carbonyl oxygen.

LogP prediction Extraction efficiency Reverse-phase HPLC

C-9 (9S) Stereochemistry Places Compound in the 9-Epi Series with >100-Fold Differential Antimalarial Cytostatic Potency Relative to Natural (9R) Quinidine

9-Acetyl Apoquinidine Methyl Ether carries the (9S) absolute configuration at the carbinol carbon—the same stereochemical inversion that defines 9-epi-quinidine. Karle et al. (1992) demonstrated that quinine and quinidine (both 9R) were over 100 times more active than 9-epiquinine and 9-epiquinidine (both 9S) against chloroquine-sensitive P. falciparum, and over 10 times more active against chloroquine-resistant strains [1]. Gorka et al. (2013) quantified this further: 9-epi-quinidine (eQD) exhibited IC50 values approximately 190-fold higher than quinidine against the HB3 strain and approximately 25-fold higher against Dd2 [2]. These data establish that the (9S) configuration is a critical determinant of drastically attenuated cytostatic antimalarial potency, independent of C-9 functionalization.

Antimalarial drug discovery Stereochemistry-activity relationships PfCRT pharmacology

3,10-Didehydro-10,11-Dihydro (Apo) Modification Alters Quinuclidine Conformational Ensemble Relative to Vinyl-Bearing Quinidine

The 'apo' modification in 9-Acetyl Apoquinidine Methyl Ether—formally a 3,10-didehydro-10,11-dihydro rearrangement—replaces the terminal vinyl group (C-3) and C-10/C-11 unsaturation pattern of quinidine with an ethylidene-substituted saturated quinuclidine ring system. This structural change, originally characterized by Henry and Solomon (1934) for apoquinidine, eliminates the conformational flexibility associated with the vinyl rotamer while introducing a Z-ethylidene group that imposes a distinct steric environment around the quinuclidine nitrogen [1]. The Target Compound's computed Heavy Atom Count (27 vs. 24 for quinidine) and increased Rotatable Bond Count (5 vs. 4 for quinidine) reflect these structural additions [2][3].

Chiral organocatalysis Conformational analysis Ligand design

Unique Molecular Formula (C22H26N2O3) and Exact Mass (366.1943 Da) Provide Unambiguous LC-MS/MS Identification Distinct from All Common Cinchona Alkaloids

With a molecular formula of C₂₂H₂₆N₂O₃ and monoisotopic mass of 366.1943 Da, 9-Acetyl Apoquinidine Methyl Ether is mass-resolved from all principal cinchona alkaloids: quinidine (C₂₀H₂₄N₂O₂, 324.1838 Da), hydroquinidine (C₂₀H₂₆N₂O₂, 326.1994 Da), quinine (C₂₀H₂₄N₂O₂, 324.1838 Da), cinchonidine (C₁₉H₂₂N₂O, 294.1732 Da), and cinchonine (C₁₉H₂₂N₂O, 294.1732 Da) [1][2]. The +42 Da mass shift relative to quinidine corresponds exactly to the net addition of an acetyl group (C₂H₂O, +42.0106 Da), providing a diagnostic MS/MS neutral loss of 42 Da (ketene, CH₂=C=O) upon fragmentation of the acetate ester [1].

LC-MS/MS method development Reference standard qualification Impurity profiling

Melting Point Depression to 102–107 °C Relative to Quinidine (168–172 °C) and Hydroquinidine (169–170 °C) Confirms Altered Crystal Packing

The reported melting point of 9-Acetyl Apoquinidine Methyl Ether is 102–107 °C (lit.) , which is substantially lower than that of quinidine (approximately 168–172 °C) and hydroquinidine (169–170 °C) . This approximately 65 °C depression is consistent with disruption of the intermolecular hydrogen bonding network present in quinidine crystals (where the C-9 hydroxyl acts as both donor and acceptor) upon acetylation. The lower melting point carries practical implications for storage and handling: the compound is specified for storage at 2–8 °C and shipped on wet ice . A secondary melting point of 178–180 °C has also been reported , possibly corresponding to a different polymorphic form or stereoisomeric impurity profile; users should verify lot-specific Certificate of Analysis data.

Solid-state characterization Crystallinity assessment Reference standard purity

Evidence-Backed Procurement Scenarios for 9-Acetyl Apoquinidine Methyl Ether in Research and Industrial Settings


Chiral Reference Standard for Enantioselective HPLC Method Development and System Suitability Testing

In pharmaceutical QC laboratories developing chiral HPLC methods for quinidine-related impurities, 9-Acetyl Apoquinidine Methyl Ether serves as a resolution marker with zero hydrogen bond donor capacity, producing distinct retention on polysaccharide-based chiral stationary phases where quinidine (HBD = 1) and its 9-epimer co-elute or show inverted elution order [1]. Its unique exact mass (366.1943 Da) and characteristic MS/MS neutral loss of 42 Da enable unambiguous peak tracking in LC-MS method validation without interference from co-extracted Cinchona alkaloids [2]. The compound is supplied as a certified reference standard (TRC-A168410) with lot-specific Certificate of Analysis, meeting the traceability requirements of ICH Q2(R1) analytical method validation .

Stereochemical Probe in Antimalarial Structure-Activity Relationship (SAR) Studies Targeting PfCRT-Dependent Potency

For malaria research groups investigating the stereospecificity of PfCRT-mediated antimalarial activity, 9-Acetyl Apoquinidine Methyl Ether provides a pre-functionalized (9S) scaffold that can be used directly in comparative IC50 screens against P. falciparum strains. Karle et al. (1992) and Gorka et al. (2013) have established that (9S)-configuration cinchona alkaloids exhibit 100- to 190-fold reduced cytostatic potency relative to their (9R) counterparts [3][4]. This compound, bearing the (9S) acetate, enables SAR interrogation of whether C-9 O-acetylation partially rescues or further attenuates activity in isogenic PfCRT mutant lines (e.g., HB3 vs. Dd2 vs. K76I), without requiring de novo epimerization of quinidine.

Internal Standard for Quinidine Metabolite Profiling by LC-HRMS in Pharmacokinetic Studies

In CYP3A4-mediated quinidine metabolism studies, where (3S)-3-hydroxyquinidine is the major metabolite, 9-Acetyl Apoquinidine Methyl Ether functions as an extraction or ionization internal standard that is chromatographically and mass-spectrometrically distinct from all endogenous quinidine metabolites [5]. Its molecular formula (C₂₂H₂₆N₂O₃) and retention time window (predicted longer retention than quinidine on C18 columns due to XLogP3 = 2.8 vs. 2.6) place it in an empty region of the chromatogram, minimizing ion suppression or co-elution risks. This application is supported by its availability through Toronto Research Chemicals, a recognized supplier of metabolite reference standards .

Chiral Organocatalyst Scaffold Derivatization with Defined Apo-Quinuclidine Geometry

In asymmetric organocatalysis, the 3,10-didehydro-10,11-dihydro quinuclidine framework of 9-Acetyl Apoquinidine Methyl Ether presents a sterically and electronically distinct catalytic scaffold compared to the vinyl-bearing quinidine system [6]. The (Z)-ethylidene substituent restricts conformational freedom at C-3 while maintaining a basic tertiary amine. After selective deacetylation, the free C-9 hydroxyl can be further derivatized (e.g., O-alkylation, silylation, or carbamoylation) to generate a focused library of apo-quinidine catalysts whose enantioselectivity profiles cannot be replicated using natural quinidine or hydroquinidine starting materials. This application builds on the broader precedent of modified cinchona alkaloids as privileged chiral catalysts in phase-transfer and bifunctional organocatalysis.

Quote Request

Request a Quote for 9-Acetyl Apoquinidine Methyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.